2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol
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Overview
Description
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring This specific compound is characterized by the presence of a bromo group and two methyl groups attached to the pyrazole ring, along with an ethanol group
Biochemical Analysis
Biochemical Properties
The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied
Cellular Effects
It is unclear how this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
The temporal effects of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been reported .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with ethylene oxide or ethylene glycol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the pyrazole nitrogen on the ethylene oxide or ethylene glycol, leading to the formation of the ethanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom, leading to the formation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products Formed
Oxidation: 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde or 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and as a potential lead compound in drug discovery.
Medicine: Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo group and the ethanol moiety can influence its binding affinity and selectivity towards molecular targets. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine
- 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
- 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
Uniqueness
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethanol is unique due to the presence of the ethanol group, which can impart different chemical and physical properties compared to its analogs. This functional group can influence its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrN2O/c1-5-7(8)6(2)10(9-5)3-4-11/h11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUAPMBWZYSQSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCO)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
652982-93-9 |
Source
|
Record name | 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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